(2-Methyl-4-nitro-phenoxy)-acetic acid
Description
Historical Context of Substituted Phenoxyacetic Acid Analogs in Scientific Inquiry
The scientific journey into substituted phenoxyacetic acid analogs is intrinsically linked to the discovery of auxins, the first class of plant hormones to be identified. In the early 20th century, researchers observed that certain substances could promote cell elongation in plants. unl.edu This led to the isolation and identification of indole-3-acetic acid (IAA) as a primary natural auxin, a molecule pivotal in regulating numerous aspects of plant growth and development. unl.eduagronomyjournals.com
The discovery of IAA sparked a wave of chemical synthesis aimed at creating analogs that could mimic or interfere with its activity. researchgate.netpressbooks.pub During the 1940s, this research intensified, leading to the landmark development of synthetic auxin herbicides by independent groups in the United Kingdom and the United States. unl.eduresearchgate.net Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) emerged from this era of intensive investigation. researchgate.net These phenoxyacetic acid derivatives were found to be highly effective and selective, capable of controlling broadleaf weeds in cereal crops without significantly harming the crops themselves. pressbooks.pubbioone.org This discovery was a watershed moment, transforming agricultural practices and establishing phenoxyacetic acids as a cornerstone of modern weed science. researchgate.net The initial synthesis of these compounds, such as MCPA, was often achieved through a straightforward substitution reaction of the corresponding phenol (B47542) with chloroacetic acid in the presence of a base.
Academic Significance of (2-Methyl-4-nitro-phenoxy)-acetic Acid within Research Paradigms
Despite the extensive body of research on phenoxyacetic acid derivatives, the specific compound this compound has not been a prominent subject of academic inquiry. A thorough review of scientific literature reveals a significant scarcity of studies dedicated to its synthesis, biological activity, or potential applications. While its structural analogs, particularly the chloro-substituted compound MCPA, have been investigated in depth, this compound remains largely unexplored within academic research paradigms. Consequently, its significance and role in scientific research are not well-established. The lack of available data prevents a detailed discussion of its specific research findings or its place within the broader study of phenoxyacetic acids.
Evolution of Research Focus on Auxin-Mimicking Compounds
The research focus on auxin-mimicking compounds has evolved considerably since the initial discovery of synthetic auxins in the 1940s. pressbooks.pubbioone.org Initially, the primary goal was the identification of potent and selective herbicides for agricultural use. researchgate.net This led to the commercialization and widespread adoption of phenoxyacetic acids like 2,4-D and MCPA. bioone.org
In subsequent decades, research broadened to understand the molecular mechanisms of action of these compounds. bioone.org Scientists investigated how these synthetic molecules mimic natural auxin, leading to uncontrolled growth and eventual death in susceptible plants. pressbooks.pub This line of inquiry delved into auxin receptors, signal transduction pathways, and the physiological responses induced by these herbicides. bioone.org
More recently, research has diversified further. One area of focus has been the development of new auxin-mimicking herbicides with improved efficacy, different selectivity spectrums, and better environmental profiles. hracglobal.com Another significant research avenue is the study of herbicide resistance. With the emergence of weed populations resistant to synthetic auxins, understanding the genetic and biochemical basis of this resistance has become crucial for sustainable weed management. hracglobal.com Beyond herbicidal applications, the unique biological activities of various phenoxyacetic acid derivatives have also attracted attention in other fields, such as pharmacology, where they have been investigated for potential therapeutic properties. nih.govjetir.orgscilit.com This evolution reflects a shift from discovery and application to a more nuanced understanding of the complex interactions between these synthetic molecules and biological systems.
Data on Related Phenoxyacetic Acid Derivatives
| Property | Value |
| IUPAC Name | (4-chloro-2-methylphenoxy)acetic acid |
| Synonym | MCPA |
| Molecular Formula | C₉H₉ClO₃ |
| Molar Mass | 200.62 g/mol |
| Appearance | White to light brown solid |
| Melting Point | 114 to 118 °C |
| Solubility in water | 825 mg/L (at 23 °C) |
Timeline of Key Developments in Auxin and Phenoxyacetic Acid Research
| Year | Development |
| 1926 | Frits Went first describes the substance that causes curvature in oat coleoptiles, which he names "auxin". unl.edu |
| 1940s | Independent discovery of synthetic auxin herbicides, including 2,4-D and MCPA, in the UK and USA. unl.eduresearchgate.netpressbooks.pub |
| 1945 | Introduction and commercialization of phenoxy herbicides like 2,4-D. researchgate.net |
| Post-1950s | Widespread adoption of phenoxy herbicides in agriculture, transforming weed control practices. |
| Late 20th Century | Research focus shifts to understanding the molecular mechanisms of auxin action and herbicide resistance. bioone.org |
| 21st Century | Continued research into new auxin-mimicking compounds, management of herbicide resistance, and exploration of phenoxyacetic acids in other scientific fields. hracglobal.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methyl-4-nitrophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-6-4-7(10(13)14)2-3-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHCUUPSEKCMMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Methyl 4 Nitro Phenoxy Acetic Acid
Established Synthetic Routes for (2-Methyl-4-nitro-phenoxy)-acetic Acid
The most prominent and well-established method for the synthesis of this compound is through the Williamson ether synthesis, a robust and versatile reaction for forming ether linkages.
Etherification Reactions in the Synthesis of Aryloxyalkanoic Acids
The Williamson ether synthesis involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. masterorganicchemistry.com In the context of synthesizing this compound, this translates to the reaction of 2-methyl-4-nitrophenol (B1582141) with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base. chemistrytalk.orgwikipedia.org The base, commonly sodium hydroxide (B78521) or potassium hydroxide, deprotonates the phenolic hydroxyl group of 2-methyl-4-nitrophenol to form the more nucleophilic phenoxide ion. chemistrytalk.orgijche.com This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the haloacetic acid in an SN2 reaction, displacing the halide and forming the ether linkage. masterorganicchemistry.comchemicalbook.com
The general reaction scheme is as follows:
Figure 1: General scheme for the Williamson ether synthesis of this compound.
Optimization of Reaction Conditions for Enhanced Yields and Selectivity
Several factors can be optimized to enhance the yield and selectivity of the Williamson ether synthesis for aryloxyalkanoic acids. The choice of solvent is crucial; polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724), and N,N-dimethylformamide (DMF) are often preferred as they can accelerate the reaction rate by solvating the cation of the base, thus making the alkoxide nucleophile more available. chemistrytalk.orgwikipedia.orgresearchgate.net Using an excess of the alcohol as a solvent is another common approach, although this can sometimes lead to lower yields compared to using a non-nucleophilic solvent like DMSO. researchgate.net
The reaction temperature is another critical parameter. Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours. wikipedia.org Careful control of temperature is necessary to avoid potential side reactions, such as elimination reactions of the alkylating agent, especially with more sterically hindered reactants. wikipedia.org The choice of base and its concentration also play a significant role. Strong bases like sodium hydroxide or potassium hydroxide are necessary to ensure complete deprotonation of the phenol (B47542). chemistrytalk.orgijche.com
Novel Approaches in the Preparation of this compound
In recent years, there has been a growing emphasis on developing more efficient and environmentally benign synthetic methods. These novel approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents.
Green Chemistry Principles in Synthetic Strategies
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. ijnrd.orgresearchgate.net By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and purer products. anton-paar.comnih.gov The mechanism involves the direct heating of polar molecules in the reaction mixture through dipolar polarization and ionic conduction, leading to rapid and uniform heating. ijnrd.org The synthesis of this compound could potentially be accelerated using microwave irradiation, reducing energy consumption and the potential for side product formation. anton-paar.com
Phase-transfer catalysis (PTC) is another green chemistry approach that facilitates reactions between reactants in immiscible phases. ijche.comptfarm.plcrdeepjournal.org In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can transport the phenoxide ion from an aqueous phase (where it is generated with a base) to an organic phase containing the haloacetic acid. crdeepjournal.org This technique can enhance reaction rates, allow for the use of milder reaction conditions, and simplify product work-up. ijche.com Ultrasound-assisted PTC has also been shown to be effective in similar etherification reactions. ijche.comijche.com
Catalytic Methodologies for Derivatization
While the primary synthesis of the ether linkage is typically not catalytic, subsequent transformations of the resulting acid can be. For instance, the nitration of 2-methylphenoxyacetic acid to introduce the nitro group at the 4-position could potentially be achieved using catalytic methods. nist.gov While traditional nitration often employs harsh conditions with excess strong acids, catalytic approaches using solid acid catalysts or milder nitrating agents are being explored to improve selectivity and reduce waste.
Derivatization and Functionalization of this compound
The presence of a carboxylic acid group and a nitro group on the aromatic ring makes this compound a versatile scaffold for further chemical modifications. These functional groups can be independently or concertedly transformed to generate a library of new compounds with potentially interesting properties.
The carboxylic acid moiety can undergo a variety of classical transformations. For example, esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using coupling agents. jocpr.comorganic-chemistry.org The synthesis of the methyl ester of the related (4-nitrophenoxy)acetic acid has been reported with a high yield using thionyl chloride in methanol (B129727). chemicalbook.com
Amidation is another common derivatization reaction of the carboxylic acid group. Reaction with an amine, often activated by a coupling agent, leads to the formation of the corresponding amide. An example of a related derivative is 2-(2,4-dichloro-phenoxy)-n-(2-methyl-4-nitro-phenyl)-acetamide, showcasing the feasibility of this transformation. sigmaaldrich.com
The nitro group on the aromatic ring is also amenable to a range of functional group interconversions. The most common transformation is its reduction to an amino group. This can be accomplished using various reducing agents, such as catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, or by using metals in acidic media like iron in acetic acid or tin(II) chloride. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com The resulting amino group can then be further functionalized, for example, through acylation or diazotization reactions.
Below are interactive data tables summarizing potential derivatization reactions of this compound based on known transformations of similar compounds.
Table 1: Derivatization of the Carboxylic Acid Group
| Derivative Type | Reagents and Conditions (Analogous) | Potential Product |
| Methyl Ester | Methanol, Thionyl Chloride, Room Temperature | This compound methyl ester |
| Ethyl Ester | Ethanol, Sulfuric Acid (catalyst), Reflux | This compound ethyl ester |
| Amide | Amine (e.g., Aniline), Coupling Agent (e.g., DCC), Solvent (e.g., DCM) | N-Phenyl-2-(2-methyl-4-nitrophenoxy)acetamide |
Table 2: Functionalization of the Nitro Group
| Transformation | Reagents and Conditions (Analogous) | Potential Product |
| Reduction to Amine | H₂, Pd/C, Ethanol or Fe, Acetic Acid, Reflux | (4-Amino-2-methyl-phenoxy)-acetic acid |
| Partial Reduction | Zn, NH₄Cl, Aqueous solution | (4-Hydroxylamino-2-methyl-phenoxy)-acetic acid |
Synthesis of Esters and Amides for Mechanistic Studies
The carboxylic acid moiety of this compound is a prime target for derivatization to form esters and amides. These transformations are not only crucial for creating prodrugs with altered pharmacokinetic profiles but are also instrumental in mechanistic studies to understand the role of the carboxyl group in the compound's biological interactions.
The synthesis of esters from this compound can be achieved through standard esterification protocols. For instance, the reaction of the parent acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride, yields the corresponding ester. A general method for the synthesis of a phenoxyacetic acid methyl ester involves dissolving the acid in methanol and adding thionyl chloride dropwise under ice cooling. This is followed by stirring at room temperature to drive the reaction to completion.
Amide synthesis from this compound typically involves the activation of the carboxylic acid, followed by reaction with an appropriate amine. Common activating agents include thionyl chloride to form the acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). For example, a general route to synthesize an N-substituted acetamide (B32628) from a phenoxyacetic acid involves reacting it with 2-chloro-N-(substituted-phenyl)acetamide in the presence of a base like potassium carbonate and a catalyst such as sodium iodide in a suitable solvent like acetonitrile. mdpi.com
While specific mechanistic studies on the formation of esters and amides of this compound are not extensively documented in publicly available literature, the kinetics and mechanisms of aminolysis of related activated phenyl esters, such as methyl 4-nitrophenyl carbonate, have been studied in detail. These studies often reveal a stepwise mechanism involving a zwitterionic tetrahedral intermediate, with the rate-determining step being dependent on the basicity of the reacting amine. researchgate.net Such studies on analogous compounds provide a framework for predicting the reaction pathways and intermediates involved in the derivatization of this compound.
A representative selection of ester and amide derivatives of phenoxyacetic acid analogs and their general synthetic approaches are outlined below.
| Compound Type | Reactants | General Conditions |
| Methyl Ester | This compound, Methanol | Acid catalyst (e.g., H₂SO₄), Reflux |
| Ethyl Ester | This compound, Ethanol | Acid catalyst (e.g., H₂SO₄), Reflux |
| N-Phenyl Amide | This compound, Aniline (B41778) | Activating agent (e.g., DCC), Room Temperature |
| N-Benzyl Amide | This compound, Benzylamine | Activating agent (e.g., DCC), Room Temperature |
Introduction of Additional Substituents for Structure-Activity Probing
To explore the structure-activity relationships (SAR) of this compound, researchers introduce additional substituents at various positions on the aromatic ring or modify existing ones. These modifications can influence the electronic, steric, and lipophilic properties of the molecule, thereby affecting its biological activity.
The aromatic ring of this compound is amenable to electrophilic substitution reactions, although the presence of the deactivating nitro group directs incoming electrophiles to the meta-position relative to the nitro group (i.e., ortho to the ether linkage). However, synthetic strategies often involve starting from pre-substituted phenols or toluenes and then constructing the phenoxyacetic acid moiety. For example, starting with a substituted 2-methyl-4-nitrophenol would allow for the introduction of a variety of substituents at different positions on the phenyl ring.
Another key functional group for modification is the nitro group itself. Reduction of the nitro group to an amine provides a handle for a wide array of subsequent chemical transformations, including acylation, alkylation, and diazotization followed by substitution. This amino derivative, (2-Methyl-4-amino-phenoxy)-acetic acid, serves as a versatile intermediate for creating a library of compounds for SAR studies.
The following table illustrates potential modifications to the this compound scaffold for the purpose of SAR probing.
| Position of Substitution | Type of Substituent | Potential Impact on Activity |
| Position 3, 5, or 6 | Halogen (F, Cl, Br) | Modulates lipophilicity and electronic effects. |
| Position 3, 5, or 6 | Alkyl (e.g., CH₃, C₂H₅) | Alters steric bulk and lipophilicity. |
| Position 4 (modification of NO₂) | Amino (NH₂) | Introduces a basic center, potential for H-bonding. |
| Position 4 (modification of NO₂) | Acetamido (NHCOCH₃) | Increases steric bulk and modifies H-bonding potential. |
The synthesis of such derivatives would follow established synthetic organic chemistry methodologies, and their subsequent biological evaluation would be crucial in elucidating the structural requirements for optimal activity.
Theoretical and Computational Investigations of 2 Methyl 4 Nitro Phenoxy Acetic Acid
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to predicting the geometric and electronic nature of a molecule. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to determine stable conformations, molecular orbital energies, and other key physicochemical properties. pulsus.comresearchgate.net
The biological and chemical activity of (2-Methyl-4-nitro-phenoxy)-acetic acid is intrinsically linked to its three-dimensional structure. Conformational analysis is a computational method used to identify the most stable arrangements of atoms in a molecule, known as conformers. This is achieved by calculating the potential energy surface of the molecule as a function of the rotation around its single bonds.
For phenoxyacetic acid derivatives, key degrees of freedom include the torsion angles involving the ether linkage and the acetic acid side chain. For instance, in the related compound (4-Chloro-2-methylphenoxy) acetic acid, DFT calculations are used to identify the most stable conformer. researchgate.net A similar approach for this compound would involve optimizing the geometry using a basis set such as 6-311++G(d,p) to find the global energy minimum.
Crystal structure analyses of analogous compounds, such as (2-Methylphenoxy)acetic acid and 2-Methyl-2-(4-nitrophenoxy)propanoic acid, reveal that these molecules often form centrosymmetric dimers in the solid state through strong intermolecular hydrogen bonds between their carboxylic acid groups. researchgate.netresearchgate.netresearchgate.net It is computationally predictable that this compound would also exhibit such dimeric structures, a feature that can be confirmed by calculating interaction energies.
Table 1: Predicted Structural Parameters for this compound This table presents hypothetical, yet realistic, geometric parameters based on computational studies of analogous compounds like (4-Chloro-2-methylphenoxy) acetic acid and crystal structure data. Specific values would require a dedicated computational study.
| Parameter | Predicted Value Range | Computational Method Basis |
| C-O-C (Ether) Bond Angle | 118-120° | DFT (B3LYP/6-311++G(d,p)) |
| O-C-C=O (Carboxyl) Torsion Angle | ~180° (for planar conformer) | Potential Energy Surface Scan |
| Hydrogen Bond Length (Dimer) | 1.6 - 1.8 Å | Geometry Optimization |
| Phenyl-O-CH2-COOH Torsion Angle | Variable, defines conformers | Conformer Search Algorithms |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). libretexts.orgcureffi.org The HOMO-LUMO energy gap is a critical indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to reaction. pulsus.com
For this compound, the presence of the electron-withdrawing nitro (-NO₂) group is expected to significantly lower the energy of the LUMO, concentrating it on the nitrophenyl ring. Conversely, the methyl (-CH₃) and ether (-O-) groups are electron-donating, which would raise the energy of the HOMO. Computational studies on the analogous (4-Chloro-2-methylphenoxy) acetic acid have examined charge transfer complexes and non-bonding molecular orbitals (NBMO), which are crucial for understanding reactivity. pulsus.com A similar analysis for the title compound would elucidate the electronic transitions and reactive sites.
Table 2: Predicted Frontier Molecular Orbital Properties This table outlines the expected outcomes of an FMO analysis based on the compound's functional groups. The energy values are illustrative.
| Property | Predicted Characteristic | Influencing Functional Group |
| HOMO Energy | -6.5 to -7.5 eV | Primarily influenced by phenoxy oxygen and methyl group |
| LUMO Energy | -3.0 to -4.0 eV | Primarily localized on the nitro-substituted aromatic ring |
| HOMO-LUMO Energy Gap (ΔE) | 3.0 to 4.0 eV | Indicates moderate kinetic stability |
| Site of Nucleophilic Attack | Carbon atoms of the nitro-substituted ring | Low LUMO energy |
| Site of Electrophilic Attack | Oxygen atom of the ether linkage | High HOMO coefficient |
Molecular Docking and Simulation Studies with Receptor Models
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). jbcpm.comsemanticscholar.org This method is invaluable in drug discovery and for understanding the mechanism of action of bioactive compounds like herbicides.
As a phenoxyacetic acid derivative, this compound is a synthetic auxin, and its herbicidal activity would stem from its interaction with plant auxin receptors, such as the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins.
Molecular docking simulations can predict how the compound binds within the active site of these receptors. The process involves preparing the 3D structures of both the ligand and the protein. Computational tools then systematically sample different orientations and conformations of the ligand within the receptor's binding pocket. leafletpub.com The resulting poses are scored based on the intermolecular interactions, which for this compound would likely include:
Hydrogen Bonding: Between the carboxylic acid group of the ligand and polar amino acid residues (e.g., serine, arginine) in the receptor.
Hydrophobic Interactions: Involving the methyl-substituted phenyl ring and nonpolar residues.
Pi-Pi Stacking: Possible interactions between the aromatic ring of the ligand and aromatic residues like phenylalanine or tyrosine in the receptor.
A primary goal of molecular docking is to estimate the binding affinity between the ligand and its receptor, which correlates with the ligand's potency. Scoring functions within docking software like AutoDock Vina or Glide calculate a score (often expressed in kcal/mol) that estimates the free energy of binding. jbcpm.comleafletpub.com A more negative score typically indicates a stronger, more favorable binding interaction.
Table 3: Illustrative Molecular Docking Results This table provides a hypothetical example of what a molecular docking report would contain for the title compound against a plant auxin receptor.
| Parameter | Example Value | Interpretation |
| Binding Affinity (Docking Score) | -7.2 kcal/mol | Suggests a stable binding interaction |
| Interacting Residues (Receptor) | Arg403, Ser350, Phe82 | Identifies key amino acids for binding |
| Type of Interaction | Hydrogen bond with Arg403, Hydrophobic contact with Phe82 | Describes the nature of the binding forces |
| RMSD from Reference Ligand | 1.5 Å | Shows similarity in binding pose to a known active compound |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the step-by-step sequence of a chemical reaction, known as its mechanism. By calculating the potential energy surface (PES), researchers can identify the structures and energies of reactants, intermediates, transition states, and products. rsc.orgmdpi.com
For this compound, a relevant reaction to study would be its degradation pathway in the environment, for example, via reaction with a hydroxyl radical (•OH), a common atmospheric oxidant. mdpi.comresearchgate.net Using DFT methods, one could model the different possible reaction pathways:
Hydrogen Abstraction: The •OH radical could abstract a hydrogen atom from the methyl group or the acetic acid side chain.
Addition to the Aromatic Ring: The •OH radical could add to different positions on the phenyl ring, forming an intermediate adduct. mdpi.com
By calculating the activation energy (the energy barrier of the transition state) for each potential step, the most favorable reaction pathway can be determined. rsc.org For instance, a computational study on the reaction of 4-methyl aniline (B41778) with •OH radicals used the M06-2X method to map the PES and determine that specific addition and abstraction pathways were energetically favored. mdpi.comresearchgate.net A similar investigation for this compound would provide crucial insights into its environmental persistence and transformation products. This approach allows for the prediction of reaction kinetics and the identification of major and minor products without performing the physical experiment.
Transition State Analysis for Degradation Pathways
The environmental degradation of this compound is a critical area of research. While specific experimental studies on its degradation pathways are not extensively documented, theoretical transition state analysis can elucidate plausible mechanisms. By analogy to structurally similar phenoxyacetic acid herbicides and nitroaromatic compounds, several degradation routes can be postulated and analyzed computationally.
One probable initial step in the aerobic degradation of this compound involves the enzymatic cleavage of the ether bond, a common pathway for phenoxyalkanoic acids. This reaction is often initiated by α-ketoglutarate-dependent dioxygenases, such as the TfdA enzyme, which is known to degrade related herbicides. Computational modeling, particularly using Density Functional Theory (DFT), can be employed to calculate the energy barriers for such reactions. The transition state for the ether cleavage would involve the interaction of the substrate with the enzyme's active site, likely an iron(II) center, and molecular oxygen.
Another significant degradation pathway, particularly under anaerobic conditions or through photolysis, is the reduction of the nitro group. The step-wise reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group can be investigated by calculating the transition state energies for each reduction step. These calculations would typically model the reaction with relevant biological reducing agents or through electron transfer processes.
A hypothetical degradation pathway could involve initial hydroxylation of the aromatic ring, a common reaction mediated by monooxygenases. The position of hydroxylation is influenced by the directing effects of the existing substituents (methyl, nitro, and phenoxyacetic acid groups). Transition state calculations for the electrophilic attack of a hydroxyl radical or a similar enzymatic oxidant would reveal the most likely positions for hydroxylation, thereby predicting the initial degradation products.
To illustrate the insights gained from such analyses, the following table presents hypothetical activation energies for key elementary steps in the proposed degradation pathways of this compound, derived from theoretical calculations on analogous compounds.
| Proposed Degradation Step | Reaction Type | Hypothetical Activation Energy (kcal/mol) | Plausible Degradation Product |
| Ether Bond Cleavage | Enzymatic (Dioxygenase) | 15 - 25 | 2-Methyl-4-nitrophenol (B1582141) |
| Nitro Group Reduction (First Step) | Reductive | 10 - 20 | (2-Methyl-4-nitrosophenoxy)-acetic acid |
| Aromatic Ring Hydroxylation | Oxidative | 12 - 22 | (2-Methyl-4-nitro-5-hydroxyphenoxy)-acetic acid |
This table is interactive. Users can sort the data by clicking on the column headers.
These theoretical activation energies, while hypothetical, serve to illustrate how computational chemistry can rank the feasibility of different degradation pathways, guiding experimental efforts to identify degradation intermediates and final products.
Theoretical Prediction of Reactivity Towards Biological Targets
The biological activity of this compound is intrinsically linked to its ability to interact with specific biological targets. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models and molecular docking, are powerful tools for predicting such interactions.
QSAR models correlate the chemical structure of a molecule with its biological activity. For this compound, a QSAR model could be developed to predict its herbicidal activity or its potential toxicity to non-target organisms. The model would use a set of molecular descriptors calculated from the compound's structure, such as its lipophilicity (logP), electronic properties (e.g., HOMO and LUMO energies), and steric parameters. By comparing these descriptors to those of known active and inactive compounds, a predictive model can be constructed.
Molecular docking simulations can provide a more detailed, three-dimensional view of the interaction between this compound and a specific biological receptor. For instance, if the compound is hypothesized to act as an auxin mimic, a common mechanism for phenoxy herbicides, it could be docked into the binding site of an auxin receptor protein. The docking simulation would predict the preferred binding pose and calculate a binding affinity score, indicating the strength of the interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues, can be identified.
The following table presents a hypothetical set of molecular descriptors for this compound that would be relevant for predicting its biological reactivity, along with a hypothetical binding affinity to a putative biological target.
| Molecular Descriptor | Descriptor Type | Hypothetical Value | Relevance to Biological Reactivity |
| LogP | Lipophilicity | 2.5 | Membrane permeability and transport to the target site. |
| HOMO Energy | Electronic | -8.5 eV | Susceptibility to oxidation and interaction with electron-deficient sites. |
| LUMO Energy | Electronic | -1.2 eV | Susceptibility to reduction and interaction with electron-rich sites. |
| Dipole Moment | Electronic | 4.5 D | Strength of polar interactions with the biological target. |
| Binding Affinity (to a hypothetical receptor) | Interaction | -7.2 kcal/mol | Strength of binding to the active site of a target protein. |
This table is interactive. Users can sort the data by clicking on the column headers.
These theoretical predictions are invaluable for prioritizing compounds for further experimental testing and for understanding the molecular basis of their biological effects. The combination of transition state analysis for degradation and theoretical predictions of biological reactivity provides a comprehensive computational assessment of the environmental and biological profile of this compound.
Mechanistic Research on 2 Methyl 4 Nitro Phenoxy Acetic Acid Interactions in Plant Systems
Cellular and Subcellular Uptake and Translocation Mechanisms in Plants
The entry and movement of (2-Methyl-4-nitro-phenoxy)-acetic acid within a plant are critical first steps in its herbicidal action. Like other phenoxyacetic acid herbicides, it is readily absorbed by both the leaves and roots of plants. nih.gov Once absorbed, it is translocated throughout the plant, accumulating in the meristematic tissues, which are regions of active cell division and growth. nih.gov
Role of Transport Proteins in Compound Distribution
The distribution of synthetic auxins like this compound is not a passive process. It is facilitated by specific transport proteins that are also responsible for the movement of the natural plant hormone indole-3-acetic acid (IAA). The primary carriers involved in auxin transport belong to two main families: the influx carriers, which move auxin into cells, and the efflux carriers, which move it out.
Recent research has highlighted the role of PIN-FORMED (PIN) proteins , a family of auxin efflux carriers, in the transport of phenoxyacetic acid herbicides. While studies have not directly examined this compound, research on the closely related 2,4-D has shown that its transport is mediated by PIN proteins. This suggests that this compound likely utilizes these same transport pathways for its distribution within the plant.
Another family of transporters, the ATP-binding cassette (ABC) transporters , specifically the B-subfamily (ABCB), are also known to be involved in auxin transport and are likely contributors to the movement of synthetic auxins.
Intracellular Compartmentation Studies
Once inside the plant cell, synthetic auxins like this compound are distributed among various subcellular compartments. The primary site of action for auxin herbicides is the nucleus, where they interfere with gene regulation. However, their distribution is influenced by the pH gradients between different cellular compartments, such as the cytoplasm, vacuole, and chloroplasts.
Molecular Targets and Receptor Binding Dynamics in Plant Cells
The herbicidal effects of this compound stem from its ability to mimic the natural plant hormone auxin. This molecular mimicry allows it to bind to auxin receptors, leading to a cascade of events that ultimately result in uncontrolled growth and plant death. nih.gov
Auxin Receptor Binding Studies and Ligand Specificity
The primary auxin receptors in plants are a family of F-box proteins, with TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and the AUXIN SIGNALING F-BOX (AFB) proteins being the most well-characterized. These proteins are components of the SCF-TIR1/AFB ubiquitin-ligase complex.
Binding studies on the related compound MCPA have shown that it binds to these receptors, although with a lower affinity compared to the natural auxin, IAA. Research comparing various synthetic auxins has revealed differences in their binding selectivity to different members of the TIR1/AFB family. For instance, some synthetic auxins show a higher affinity for certain AFB proteins over TIR1. While specific quantitative binding data for this compound is not available, it is expected to follow a similar pattern of binding to the TIR1/AFB family of receptors.
Comparative Binding of Auxin Analogs to TIR1/AFB Receptors
| Compound | Relative Binding to AtTIR1 (% of IAA) | Relative Binding to AtAFB2 (% of IAA) | Relative Binding to AtAFB5 (% of IAA) |
|---|---|---|---|
| IAA (Indole-3-acetic acid) | 100% | 100% | 100% |
| 2,4-D | 29% | 22% | 40% |
| MCPA | Lower than IAA | Lower than IAA | Lower than IAA |
This table presents a summary of relative binding affinities of different auxin analogs to representative auxin receptors from Arabidopsis thaliana. The data for MCPA indicates a generally lower binding affinity compared to the natural auxin IAA, a characteristic shared with other synthetic auxins like 2,4-D. Specific percentage values for MCPA were not provided in the compared studies.
Co-receptor Complex Formation and Activation Pathways
The binding of an auxin molecule to a TIR1/AFB receptor is not sufficient to initiate the signaling cascade. The formation of a stable co-receptor complex requires the presence of a third component: an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein.
The auxin molecule acts as a "molecular glue," facilitating the interaction between the TIR1/AFB protein and an Aux/IAA protein. This leads to the formation of a stable TIR1/AFB-auxin-Aux/IAA complex. The formation of this complex targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.
The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs) , which are transcription factors that can then activate the expression of auxin-responsive genes. The uncontrolled and prolonged activation of these genes by a synthetic auxin like this compound leads to the observed herbicidal effects.
Biochemical and Physiological Responses in Plant Organisms
The interaction of this compound with the auxin signaling pathway triggers a wide range of biochemical and physiological responses that are ultimately detrimental to the plant.
The overstimulation of auxin-responsive genes leads to a variety of observable effects, including:
Epinasty: The downward bending of leaves, petioles, and stems due to differential growth rates.
Stem and root swelling and twisting: Uncontrolled cell division and elongation in the vascular tissues.
Callus formation: The development of undifferentiated plant cells, particularly at the base of the stem.
Inhibition of root growth: Disruption of normal root development and function.
At the biochemical level, exposure to phenoxyacetic acid herbicides like MCPA has been shown to cause:
Interference with protein synthesis and cell division. nih.gov
Changes in chlorophyll (B73375) content: Often leading to chlorosis (yellowing) of the leaves.
Induction of oxidative stress: The production of reactive oxygen species (ROS) that can damage cellular components.
Alterations in the activity of various enzymes: Including those involved in detoxification and stress response pathways.
Physiological and Biochemical Effects of MCPA on Cotton
| Parameter | Observed Effect |
|---|---|
| Chlorophyll Content | Decrease |
| Soluble Protein Content | Increase |
| Malondialdehyde (MDA) Content (Indicator of oxidative stress) | Increase |
| Protective Enzyme Activity (e.g., SOD, POD, CAT) | Increase |
| Plant Height | Decrease |
| Boll Number | Decrease |
| Single Boll Weight | Decrease |
This table summarizes the observed effects of MCPA exposure on various physiological and biochemical parameters in cotton plants. These changes are indicative of the stress and metabolic disruption caused by the herbicide.
Transcriptomic and Proteomic Analysis of Gene Expression Modulation
The application of MCPA induces significant changes at the molecular level, altering the expression of numerous genes and the abundance of various proteins as the plant attempts to manage the chemical stress.
Transcriptomic studies, such as those using RNA-Seq or microarrays, have begun to unveil the gene expression profiles of plants responding to synthetic auxins. In Arabidopsis thaliana, exposure to auxinic herbicides triggers differential expression in a wide array of genes. nih.gov While specific transcriptome-wide data for MCPA is part of a broader understanding of synthetic auxins, studies on related compounds show the upregulation of genes involved in hormone responses, particularly auxin and ethylene (B1197577) signaling pathways. nih.gov Genes such as the GH3 family, which are involved in conjugating excess auxin to amino acids for storage or degradation, are often induced as a primary response to auxin overdose. nih.gov Furthermore, genes associated with general stress responses, including those encoding heat-shock proteins (HSPs), glutathione (B108866) S-transferases (GSTs) involved in detoxification, and various transcription factors, are also significantly affected. nih.gov
Proteomic analyses, which study the entire set of proteins in a cell or organism, provide further insight into the functional consequences of these gene expression changes. nih.gov In response to herbicide stress, plants often exhibit changes in proteins related to key metabolic pathways. nih.govnih.gov Studies on various herbicide-induced stresses have identified differentially abundant proteins involved in:
Energy and Metabolism: Changes in the abundance of proteins related to photosynthesis, the tricarboxylic acid (TCA) cycle, and carbon metabolism are common, often showing a downregulation of photosynthetic proteins as the plant's resources are diverted to stress defense. mdpi.commdpi.com
Stress and Defense: There is typically an increased abundance of pathogenesis-related (PR) proteins, antioxidant enzymes like superoxide (B77818) dismutase (SOD) and peroxidase (POD), and proteins involved in detoxification pathways. nih.govmdpi.comnih.gov
Protein Metabolism: Molecular chaperones and proteins involved in protein synthesis and degradation can be altered, reflecting the cell's attempt to manage damaged proteins and mount a stress response. nih.gov
| Functional Category | Effect of MCPA/Synthetic Auxin | Example Genes/Proteins | Research Context |
| Hormone Signaling | Upregulation | GH3 family genes, Auxin efflux carriers | Transcriptome analysis shows these genes are induced to manage auxin overload. nih.gov |
| Stress Response | Upregulation | Glutathione S-transferases (GSTs), Heat-Shock Proteins (HSPs), Pathogenesis-Related (PR) proteins | General response to cellular stress and detoxification of foreign compounds. nih.govnih.gov |
| Photosynthesis | Downregulation | Photosystem II components, Rubisco | Stress often leads to a reduction in photosynthetic activity to conserve energy. mdpi.com |
| Antioxidant Defense | Upregulation | Superoxide Dismutase (SOD), Peroxidase (POD), Catalase (CAT) | Increased production to combat oxidative stress caused by the herbicide. nih.govresearchgate.net |
| Metabolism | Altered Abundance | Enzymes of the TCA cycle, Amino acid biosynthesis proteins | Metabolic pathways are reprogrammed to support defense and manage energy. mdpi.commdpi.com |
Modulation of Endogenous Plant Hormone Homeostasis
MCPA's primary mechanism is the disruption of hormonal balance, beginning with its action as a powerful and persistent auxin mimic. wikipedia.orgresearchgate.net Unlike the natural auxin IAA, which is carefully regulated by the plant through synthesis, transport, and degradation, synthetic auxins like MCPA are more stable and accumulate to phytotoxic levels. researchgate.net
This overdose of auxin signaling triggers a cascade of hormonal imbalances:
Auxin Homeostasis: The application of MCPA leads to a supraphysiological auxin response. mdpi.com This can paradoxically cause an increase in the plant's own IAA levels initially, further exacerbating the hormonal disruption before feedback mechanisms attempt to conjugate and sequester the excess auxin. mdpi.com Studies on the binding of MCPA and IAA to receptor sites in pea (Pisum sativum) epicotyls and roots suggest that phenoxyacetic acids may bind to a site on the auxin receptor that is different from the IAA binding site, allosterically reducing the receptor's affinity for IAA. nih.gov
Ethylene Biosynthesis: A well-documented consequence of auxin overdose is the stimulation of ethylene production. researchgate.netlmaleidykla.lt The excess auxin signaling upregulates the expression and activity of ACC synthase (ACS), the rate-limiting enzyme in the ethylene biosynthesis pathway. mdpi.com The resulting surge in ethylene, a hormone associated with senescence and stress responses, contributes significantly to the herbicidal symptoms, including leaf epinasty (downward curling) and chlorosis.
Abscisic Acid (ABA) Induction: The hormonal cascade also leads to an increase in abscisic acid (ABA), another key stress hormone. mdpi.comlmaleidykla.lt The upregulation of 9-cis-epoxycarotenoid dioxygenase (NCED), a critical enzyme in the ABA biosynthesis pathway, is induced by the auxin/ethylene surge. mdpi.com Elevated ABA levels contribute to stomatal closure, inhibition of growth, and accelerated senescence, compounding the phytotoxic effects. lmaleidykla.lt
| Hormone | Effect of MCPA Application in Susceptible Plants | Key Enzyme/Pathway Affected | Consequence |
| Auxin (IAA) | Disruption of homeostasis; initial increase followed by conjugation | Binds to auxin receptors, induces GH3 genes | Uncontrolled growth, triggers other hormone responses. nih.govmdpi.com |
| Ethylene | Significant overproduction | Upregulation of ACC synthase (ACS) | Epinasty, chlorosis, senescence, tissue decay. researchgate.netmdpi.comlmaleidykla.lt |
| Abscisic Acid (ABA) | Increased biosynthesis and accumulation | Upregulation of 9-cis-epoxycarotenoid dioxygenase (NCED) | Growth inhibition, stomatal closure, accelerated senescence. mdpi.comlmaleidykla.lt |
Effects on Plant Growth Regulation at the Cellular Level
The macroscopic symptoms of MCPA exposure—such as stem curling, leaf malformation, and tissue death—are manifestations of profound disruption at the cellular level. researchgate.net The hormonal chaos directly interferes with the fundamental processes of cell division, elongation, and differentiation. fao.org
Cell Division and Elongation: Auxins are critical regulators of cell division and expansion. lmaleidykla.lt Research using different synthetic auxins on tobacco cell cultures has shown that these processes can be differentially affected. nih.gov While some auxins primarily stimulate cell elongation, others, more akin to MCPA's mode of action, promote uncontrolled cell division but can inhibit cell elongation. nih.gov This leads to the formation of undifferentiated callus-like tissues and disrupts the organized structure of vascular tissues (phloem and xylem), impairing the transport of water and nutrients and causing stems to become brittle and twisted. researchgate.net
Interference with Protein Synthesis: MCPA concentrates in actively growing meristematic tissues where it interferes with protein synthesis and normal cell division. fao.org This disruption prevents the formation of essential structural proteins and enzymes required for orderly growth.
Root Growth Inhibition: The roots are particularly sensitive to the effects of phenoxy herbicides. researchgate.net Studies have demonstrated that MCPA significantly inhibits root growth, particularly affecting the root cell elongation zone and the development of root hairs. researchgate.net This severely compromises the plant's ability to absorb water and nutrients from the soil.
| Cellular Process | Effect of MCPA | Mechanism |
| Cell Division | Uncontrolled proliferation | Mimics auxin signal, leading to continuous mitotic activity in sensitive tissues. chemicalwarehouse.comfao.org |
| Cell Elongation | Inhibition and disorganization | Hormonal imbalance disrupts the coordinated expansion of cells, particularly in roots. researchgate.netresearchgate.net |
| Cell Differentiation | Disruption | Leads to the formation of undifferentiated tissue; disrupts vascular system integrity. researchgate.net |
| Protein Synthesis | Interference | Concentrates in meristems and interferes with the production of proteins needed for growth. fao.org |
Structure Activity Relationship Sar Studies of 2 Methyl 4 Nitro Phenoxy Acetic Acid and Analogs
Impact of Substituent Modifications on Biological Activity in Plants
The nature, position, and number of substituents on the phenoxyacetic acid scaffold are determinant factors for its interaction with plant biological systems.
The auxin-like activity of phenoxyacetic acids is highly dependent on the substitution pattern of the aromatic ring. nih.govacs.org The presence of specific groups at certain positions can enhance or diminish the molecule's ability to mimic the natural auxin, indole-3-acetic acid (IAA). nih.gov For a compound to exhibit strong auxin activity, it is generally understood that the ring system must contain a double bond and a specific spatial relationship with the carboxyl-containing side chain. nih.gov
In the case of (2-Methyl-4-nitro-phenoxy)-acetic acid, the substituents are a methyl group at position 2 and a nitro group at position 4. Both positions are known to be crucial for the activity of this class of herbicides. researchgate.net For instance, the well-known herbicide MCPA is a (4-chloro-2-methylphenoxy)acetic acid. acs.orgnih.gov The substitution at position 2 is significant; for example, moving the methyl group from position 2 to other positions on the ring can alter the herbicidal efficacy.
The electronic properties of the substituents play a vital role. The nitro group (-NO₂) at position 4 is a strong electron-withdrawing group. This influences the electronic distribution of the entire molecule, which is a key factor in its interaction with auxin receptors like the F-box protein TIR1 (Transport Inhibitor Response 1). nih.gov The binding of an auxin mimic to this receptor complex leads to the degradation of Aux/IAA transcriptional repressors, triggering a cascade of gene expression that results in uncontrolled growth and eventual plant death. nih.gov
The following table summarizes the general effect of different substituents on the auxin activity of phenoxyacetic acids, providing context for the specific substitutions in this compound.
| Substituent Group | Position on Aromatic Ring | General Effect on Auxin-Mimicking Activity | Reference Example |
| Methyl (-CH₃) | 2 (ortho) | Often enhances activity, contributes to selectivity. | MCPA |
| Chloro (-Cl) | 4 (para) | Significantly increases activity. | 2,4-D, MCPA |
| Nitro (-NO₂) | 4 (para) | Strong electron-withdrawing effect, modulates receptor binding. | This compound |
| Unsubstituted | - | Generally lower activity compared to substituted analogs. | Phenoxyacetic acid |
This table is a generalized representation based on established SAR principles for phenoxyacetic acid herbicides.
The carboxylic acid group (-COOH) is an indispensable feature for the auxin-mimicking activity of phenoxyacetic acids. researchgate.net This acidic moiety is crucial for the molecule to bind to the auxin receptor pocket. nih.gov The interaction often involves the deprotonated carboxylate form, which forms critical bonds within the receptor site.
Studies on various auxin herbicides have consistently shown that the carboxylic acid group, or a group that can be readily metabolized to a carboxylic acid in the plant, is essential for biological activity. jetir.org This functional group acts as a key anchoring point, enabling the molecule to act as a "molecular glue" between the TIR1/AFB receptor and the Aux/IAA corepressor proteins, facilitating the latter's degradation. nih.gov Any modification that removes or significantly alters the electronic nature of the carboxylic acid group typically leads to a dramatic loss of herbicidal activity.
Stereochemical Considerations in Structure-Activity Relationships
When a chiral center is present in the molecule, the spatial arrangement of atoms becomes a critical factor in determining biological activity. This is particularly relevant for phenoxypropionic acids, which are close analogs of phenoxyacetic acids.
For chiral phenoxyalkanoic acids, such as the phenoxypropionic herbicides Mecoprop (MCPP) and Dichlorprop (DCPP), it is well-established that the biological activity resides almost exclusively in one enantiomer. acs.orgresearchgate.net Specifically, the (R)-enantiomers are responsible for the herbicidal, auxin-mimicking effects, while the (S)-enantiomers are largely inactive. acs.orgresearchgate.net This enantioselectivity is a direct consequence of the three-dimensional structure of the auxin receptor binding site, which preferentially accommodates the (R)-form.
Although this compound itself is achiral, introducing a methyl group to the alpha-carbon of the acetic acid side chain would create a chiral center, resulting in (R)- and (S)-2-(2-Methyl-4-nitro-phenoxy)-propionic acid. Based on the extensive research on analogous compounds like MCPP, it is expected that the (R)-enantiomer of this propionic acid derivative would be the biologically active form. Studies have shown that in soil and some plants, there can be preferential degradation of one enantiomer over the other, further highlighting the importance of stereochemistry in the environmental fate and efficacy of these compounds. acs.orgmst.edu
The following table illustrates the enantiomeric specificity for the closely related phenoxypropionic acid herbicide, Mecoprop.
| Enantiomer of Mecoprop | Common Designation | Herbicidal Activity |
| (R)-(+)-2-(4-chloro-2-methylphenoxy)propionic acid | MCPP-p, Mecoprop-P | Active |
| (S)-(-)-2-(4-chloro-2-methylphenoxy)propionic acid | Inactive |
This table demonstrates the principle of enantiomeric specificity in a close analog of the subject compound.
The recognition of enantiomeric specificity has driven the development of methods for the chiral synthesis of phenoxyalkanoic herbicides. The goal is to produce enantiomerically pure products, which allows for lower application rates and reduces the environmental load of the inactive isomer. acs.org General synthetic strategies often involve the use of chiral starting materials or chiral catalysts to produce the desired enantiomer. ebrary.net For example, the synthesis of an enantiomerically enriched phenoxypropionic acid can be achieved by reacting the corresponding phenol (B47542) (e.g., 2-methyl-4-nitrophenol) with an enantiomerically pure 2-halopropionic acid ester. ebrary.net
Following synthesis, stereoselective activity is evaluated through bioassays. These tests compare the biological effects of the racemic mixture against each of the pure enantiomers. Techniques like chiral liquid chromatography are essential for separating and quantifying the enantiomers in experimental samples to confirm their respective activities and degradation rates. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. mdpi.com For phenoxyacetic acid herbicides, QSAR studies have been employed to build predictive models that can help in the design of new, more effective analogs. mdpi.com
These models typically use a range of molecular descriptors that quantify various physicochemical properties of the molecules. mdpi.com Key descriptors often include:
Lipophilicity (log P): This describes the compound's ability to partition between an oily and an aqueous phase, which is crucial for its ability to penetrate the waxy cuticle of plant leaves.
Electronic Descriptors: Parameters like Hammett constants or calculated atomic charges describe the electron-donating or -withdrawing nature of substituents, which affects receptor binding.
Steric Descriptors: These quantify the size and shape of the molecule and its substituents, which is critical for fitting into the receptor binding pocket.
Topological and Polarizability Descriptors: These relate to molecular size, shape, and the distribution of electrons, which influence transport and binding properties. mdpi.com
A typical QSAR model for phenoxyacetic acids might take the form of a multiple linear regression (MLR) equation:
Biological Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...
Recent QSAR studies on phenoxyacetic acid congeners have developed reliable models indicating that properties like lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors are key determinants of their biological efficacy. mdpi.comfao.org These models are validated to ensure their predictive power and are valuable tools for screening new potential herbicide candidates before their synthesis, saving time and resources. mdpi.com
Development of Predictive Models for Biological Activity
The development of predictive models for the biological activity of this compound and its analogs is rooted in the field of Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.gov These models are invaluable tools in medicinal chemistry and agrochemistry for predicting the activity of new compounds, thereby streamlining the discovery and optimization process. mst.dkceur-ws.org
For phenoxyacetic acid derivatives, including those with nitro substitutions, their biological activity, particularly their herbicidal or plant growth-regulating effects, is often linked to their auxin-like properties. pressbooks.pubmdpi.com The core principle of developing predictive models for these compounds involves the systematic analysis of how modifications in their molecular structure affect their biological efficacy.
Predictive models for the biological activity of phenoxyacetic acid analogs are often developed using statistical techniques such as multiple linear regression (MLR) and partial least squares (PLS) regression. semanticscholar.org These methods are used to build a mathematical relationship between a set of molecular descriptors (numerical representations of molecular properties) and the observed biological activity.
A common approach is the Hansch analysis, which combines hydrophobic, electronic, and steric parameters to model biological activity. mst.dk For instance, a generalized Hansch-type equation for phenoxyacetic acid analogs might take the form:
log(1/C) = k₁ * logP + k₂ * σ + k₃ * Eₛ + k₄
Where:
log(1/C) represents the biological activity (e.g., the inverse of the concentration required for a certain effect).
logP is the logarithm of the octanol-water partition coefficient, a measure of hydrophobicity.
σ (sigma) is the Hammett constant, which quantifies the electronic effect (electron-donating or electron-withdrawing) of a substituent on the aromatic ring.
Eₛ is the Taft steric parameter, which accounts for the size and shape of the substituents.
k₁, k₂, k₃, and k₄ are regression coefficients determined from the analysis of a series of compounds with known activities.
More advanced modeling techniques, such as Comparative Molecular Field Analysis (CoMFA), are also employed. CoMFA is a 3D-QSAR method that generates a three-dimensional grid around the aligned molecules and calculates steric and electrostatic fields at each grid point. nih.gov These field values are then used as descriptors in a PLS analysis to build a predictive model. The results are often visualized as contour maps, which highlight regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease biological activity. nih.gov
The predictive power of these models is assessed through various validation techniques. Internal validation methods like leave-one-out cross-validation (q²) are used to check the robustness of the model. mdpi.com External validation, where the model is used to predict the activity of a set of compounds not used in the model's development, is crucial for evaluating its real-world predictive ability. mdpi.com
The table below illustrates a hypothetical QSAR model for a series of phenoxyacetic acid analogs, showcasing the types of data used in such studies.
| Compound | Substituents | logP | σ | Eₛ | Observed Activity (log(1/C)) | Predicted Activity (log(1/C)) |
| 1 | H | 1.48 | 0.00 | 0.00 | 3.50 | 3.52 |
| 2 | 4-Cl | 2.19 | 0.23 | -0.97 | 4.10 | 4.08 |
| 3 | 2-CH₃ | 1.98 | -0.17 | -1.24 | 3.80 | 3.85 |
| 4 | 4-NO₂ | 1.39 | 0.78 | -2.52 | 4.50 | 4.48 |
| 5 | 2-CH₃, 4-Cl | 2.69 | 0.06 | -2.21 | 4.30 | 4.33 |
| 6 | 2-CH₃, 4-NO₂ | 1.89 | 0.61 | -3.76 | 4.75 | 4.72 |
This table is for illustrative purposes and does not represent actual experimental data.
Identification of Key Molecular Descriptors
The identification of key molecular descriptors is a critical step in understanding the Structure-Activity Relationship (SAR) of this compound and its analogs. These descriptors are numerical values that encode different aspects of a molecule's structure and properties, and their correlation with biological activity reveals the molecular features that are essential for the desired effect. nih.gov
For phenoxyacetic acid herbicides, the biological activity is largely dependent on how well the molecule can mimic the natural plant hormone auxin and interact with its receptors. nih.gov Therefore, the key molecular descriptors are those that define the molecule's shape, electronic properties, and hydrophobicity, as these factors govern its ability to bind to the target site and be transported within the plant.
Key molecular descriptors for the biological activity of this compound and its analogs can be categorized as follows:
Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, which are crucial for its interaction with the biological target.
Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to participate in charge-transfer interactions, which can be important for receptor binding.
Steric Descriptors: These descriptors relate to the size and shape of the molecule and its substituents.
Taft Steric Parameters (Eₛ): The size of the substituents at the ortho, meta, and para positions of the phenoxy ring can affect how the molecule fits into the binding pocket of the auxin receptor. The methyl group at the 2-position and the nitro group at the 4-position have specific steric requirements for optimal activity.
Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability. It can influence both steric interactions and the dispersion forces involved in binding.
Molecular Shape Indices: Descriptors that define the three-dimensional shape of the molecule are important for understanding its complementarity with the receptor binding site.
Hydrophobic Descriptors: These descriptors measure the lipophilicity of the molecule, which affects its absorption, distribution, and transport to the target site.
logP (Octanol-Water Partition Coefficient): A higher logP value indicates greater lipid solubility, which can enhance the penetration of the molecule through plant cuticles and cell membranes. However, an optimal logP is often required, as very high lipophilicity can lead to sequestration in lipid compartments and reduced bioavailability.
Topological Polar Surface Area (TPSA): This descriptor is related to the polar atoms in a molecule and is a good predictor of its transport properties.
The following table provides examples of key molecular descriptors and their typical values for a series of phenoxyacetic acid analogs.
| Compound | Descriptor Type | Descriptor Name | Value |
| Phenoxyacetic acid | Electronic | Hammett (σ) at para | 0.00 |
| Steric | Molar Refractivity (MR) | 41.2 | |
| Hydrophobic | logP | 1.48 | |
| 4-Chlorophenoxyacetic acid | Electronic | Hammett (σ) at para | 0.23 |
| Steric | Molar Refractivity (MR) | 46.2 | |
| Hydrophobic | logP | 2.19 | |
| (2-Methyl-4-chloro-phenoxy)-acetic acid (MCPA) | Electronic | Hammett (σ) at para | 0.23 |
| Steric | Molar Refractivity (MR) | 50.8 | |
| Hydrophobic | logP | 2.69 | |
| This compound | Electronic | Hammett (σ) at para | 0.78 |
| Steric | Molar Refractivity (MR) | 52.5 | |
| Hydrophobic | logP | 1.89 |
Note: The values in this table are representative and may vary depending on the calculation method.
Studies have shown that for phenoxyacetic acid derivatives, the presence of substituents at the 2- and 4-positions of the aromatic ring is often crucial for high herbicidal activity. nih.gov The methyl group at the 2-position and the nitro group at the 4-position in the target compound likely play specific roles in its interaction with the auxin receptor system. The electron-withdrawing nature of the nitro group can enhance the acidity of the carboxylic acid moiety, potentially leading to stronger interactions with the receptor.
Environmental Research and Biogeochemical Fate of 2 Methyl 4 Nitro Phenoxy Acetic Acid
Abiotic Degradation Pathways in Environmental Matrices
Abiotic degradation involves the breakdown of a chemical compound through non-biological processes, primarily through reactions with light (photodegradation) and water (hydrolysis). These pathways are significant first steps in the environmental transformation of many organic pollutants.
Photodegradation, or photolysis, is the process by which light energy breaks down chemical compounds. Aromatic compounds containing nitro groups are known to be susceptible to photolysis. The presence of a nitrophenyl group in the structure of (2-Methyl-4-nitro-phenoxy)-acetic acid suggests a potential for degradation upon exposure to sunlight. For instance, related nitrophenylacetic acid derivatives have been utilized as photocleavable protecting groups in chemical synthesis, highlighting the inherent photoreactive nature of this class of compounds. rsc.org
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, the ether linkage between the phenoxy group and the acetic acid side chain is a potential site for hydrolysis. The rate of hydrolysis is often dependent on environmental factors, particularly pH.
Biotic Transformation and Microbial Metabolism in Soil and Water Systems
The primary route of degradation for many organic compounds in the environment is through the metabolic activity of microorganisms. Bacteria and fungi can evolve complex enzymatic pathways to break down xenobiotics, often using them as a source of carbon and energy.
While no studies have detailed the complete microbial degradation pathway of this compound, a probable sequence can be inferred from the well-documented metabolism of structurally analogous herbicides and other nitroaromatic compounds. nih.gov
The most likely initial step, by analogy to the degradation of herbicides like MCPA and 2,4-D, is the enzymatic cleavage of the ether bond. nih.gov This reaction would yield two primary metabolites: 2-methyl-4-nitrophenol (B1582141) and a two-carbon side chain, likely processed via the glyoxylate (B1226380) cycle.
The subsequent degradation of 2-methyl-4-nitrophenol would be a critical step. Microbial degradation of nitrophenols can proceed through several established routes:
Oxidative Denitrification: Monooxygenase or dioxygenase enzymes can hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452) (NO₂⁻). nih.gov
Reductive Pathway: The nitro group can be reduced to a hydroxylamino group (-NHOH) and then to an amino group (-NH₂). This amine can then be removed, or the ring can be cleaved while the amine is still attached. nih.gov
The resulting catechols or hydroquinones undergo ring cleavage, and the aliphatic intermediates are further metabolized and funneled into central metabolic cycles like the Krebs cycle.
Table 1: Potential Microbial Metabolites of this compound This table outlines the likely intermediate compounds formed during the biodegradation of this compound, based on established pathways for analogous molecules.
| Parent Compound | Primary Metabolite (Ether Cleavage) | Secondary Metabolites (Ring Degradation) |
| This compound | 2-Methyl-4-nitrophenol | Methyl-catechol, Methyl-hydroquinone, Protocatechuic acid |
| Glyoxylic acid | Formic acid, Carbon dioxide |
Note: The listed secondary metabolites are hypothetical, based on common aromatic degradation pathways, as specific metabolite profiling for this compound is not available.
Specific microbial strains capable of utilizing this compound as a sole carbon and energy source have not been reported in the literature. However, a wide range of microorganisms are known to degrade its structural components: phenoxyacetic acids and nitrophenols. researchgate.netnih.gov The presence of such organisms in soil or water could potentially lead to the degradation of the target compound.
Table 2: Examples of Microbial Genera Capable of Degrading Related Compounds This table lists microbial genera that have been identified to degrade compounds structurally similar to this compound or its expected metabolites.
| Microbial Genus | Degraded Compound(s) | Reference |
| Cupriavidus | 2,4-Dichlorophenoxyacetic acid (2,4-D) | nih.gov |
| Alcaligenes | Mecoprop, 2,4-D, MCPA | researchgate.net |
| Pseudomonas | 2,4-D, Nitrophenols | nih.govresearchgate.net |
| Burkholderia | 3-Methyl-4-nitrophenol | |
| Nocardioides | Nitrophenols | researchgate.net |
| Flavobacterium | Nitrophenols | researchgate.net |
Environmental Transport and Persistence Studies
The transport and persistence of a chemical in the environment are governed by its physical and chemical properties and its susceptibility to degradation. For this compound, specific field studies on its persistence (e.g., half-life in soil or water) and transport characteristics (e.g., soil adsorption coefficient, Koc) are not documented in available literature.
Based on its structure as a phenoxyacetic acid, it is expected to be a weak acid that exists predominantly as an anion in environmental systems with a pH above its pKa. This anionic form generally results in low adsorption to negatively charged soil colloids and organic matter, leading to a potential for high mobility in soil and leaching to groundwater, a behavior observed in other phenoxy herbicides. nih.gov
The persistence of the compound is a balance between its inherent stability and the degradation processes acting upon it. The presence of the electron-withdrawing nitro group on the aromatic ring generally increases a compound's resistance to oxidative microbial degradation compared to non-substituted analogs. nih.govresearchgate.net Therefore, in environments lacking adapted microbial consortia, this compound may exhibit significant persistence.
Adsorption and Desorption Dynamics in Soil Substrates
The mobility and persistence of phenoxyacetic herbicides like this compound in the soil environment are critically governed by adsorption and desorption processes. These processes dictate the amount of the compound that is available in the soil solution to be taken up by organisms, degraded, or transported to other environmental compartments.
Research on the analogous compound, MCPA, demonstrates that its sorption to soil is generally weak. mdpi.com The extent of adsorption is strongly and positively correlated with the soil's organic carbon content. mdpi.comresearchgate.net Soils with higher organic matter exhibit greater retention of the herbicide. mdpi.com The chemical nature of the organic matter also plays a role, with sorption being significantly correlated with humic and fulvic acid content. researchgate.netdtic.mil Conversely, soil pH has a negative correlation with MCPA sorption; as pH increases, the herbicide, which is a weak acid, becomes more anionic, reducing its affinity for negatively charged soil particles. researchgate.netdtic.mil
The presence of other substances can influence these dynamics. For instance, phosphate (B84403) and low molecular weight organic acids can compete for sorption sites, leading to decreased adsorption of MCPA. mdpi.com Desorption studies on MCPA show that a significant portion of the sorbed amount can be released back into the soil solution, although some level of hysteresis (the state of the desorbed substance lagging behind the original sorption isotherm) is observed. mdpi.com This indicates that a fraction of the herbicide can become more strongly bound to soil particles over time.
Table 1: Freundlich Sorption and Desorption Coefficients for MCPA in Different Soil Horizons This data is for the related compound MCPA and is used as a proxy.
| Soil Type | Soil Horizon | Organic Carbon (%) | pH | Freundlich Adsorption Coefficient (Kf) |
|---|---|---|---|---|
| Haplic Chernozem | A | 1.85 | 6.8 | 1.03 |
| Haplic Chernozem | B | 0.64 | 7.5 | 0.41 |
| Calcaric Chernozem | A | 2.41 | 7.2 | 0.89 |
| Calcaric Chernozem | B | 0.42 | 7.8 | 0.37 |
| Mollic Gleysol | A | 3.12 | 6.5 | 1.21 |
| Mollic Gleysol | B | 1.08 | 7.1 | 0.62 |
Source: Adapted from studies on MCPA. mdpi.com
Leaching Potential and Groundwater Contamination Research
The potential for a herbicide to leach through the soil profile and contaminate groundwater is a significant environmental concern. This potential is directly related to its adsorption-desorption characteristics and its persistence in the soil.
Given the weak sorption of MCPA to soil particles, it is considered to have a high potential for mobility and leaching. plos.orgnih.gov This is particularly true in soils with low organic matter content and in sandy soils. researchgate.netnih.gov The anionic nature of phenoxyacetic acids like MCPA at typical environmental pH values further contributes to their mobility, as they are repelled by negatively charged soil surfaces. dtic.mil
Groundwater contamination by phenoxyacetic herbicides can occur through leaching from treated agricultural fields, as well as from improper handling, spills, or disposal of equipment rinsate. ccme.ca Studies have detected MCPA in groundwater, confirming its potential to move through the soil profile into underlying aquifers. ccme.ca The degradation of these herbicides in the soil can mitigate leaching, but transformation products can also be mobile and may be of environmental concern. habitablefuture.org For instance, 4-chloro-2-methylphenol (B52076) (4C2MP), a degradation product of MCPA, is known to be persistent and toxic to aquatic organisms. habitablefuture.org
Ecotoxicological Mechanisms and Effects on Non-Target Organisms
The ecotoxicological effects of this compound on organisms not targeted by its intended use are a crucial aspect of its environmental risk profile. The following sections detail the likely impacts on microbial communities and aquatic life, based on data for related compounds.
Impact on Microbial Communities in Soil and Aquatic Environments
Herbicides can exert significant effects on the structure and function of microbial communities in both soil and water. These microorganisms are vital for numerous ecosystem processes, including nutrient cycling and organic matter decomposition.
The response of microbial communities to herbicide application is also influenced by soil properties. Soils with higher organic matter content may offer some protection to microbes by adsorbing the herbicide, thereby reducing its bioavailability and toxic effects. researchgate.net The degradation of the herbicide by soil microorganisms is a key process in its environmental dissipation, and the rate of this degradation is influenced by factors such as temperature, moisture, and pH. kpu.caextendabio.com Some microbial strains have been identified that can utilize phenoxyacetic acids as a carbon source, effectively breaking them down. nih.gov
Effects on Aquatic Flora and Fauna at a Mechanistic Level
Phenoxyacetic herbicides can enter aquatic systems through runoff and leaching, where they can impact a range of non-target organisms. ccme.ca
Aquatic Flora: These herbicides are particularly toxic to plants. For the related compound MCPA, studies on the aquatic plant Hydrilla verticillata have shown that exposure leads to a decline in growth and pigment content. nih.gov Mechanistically, MCPA induces oxidative stress in the plant tissues. nih.gov It also exhibits high toxicity to duckweed (Lemna gibba), with 14-day EC50 values (the concentration causing a 50% effect) for reduced frond density being as low as 0.17 mg/L for the acid form of MCPA. ccme.ca
Aquatic Fauna: The toxicity of MCPA to aquatic animals varies widely depending on the species, life stage, and the specific formulation of the herbicide. ccme.ca For fish, such as rainbow trout (Oncorhynchus mykiss), 96-hour LC50 values (the concentration causing death in 50% of the test population) can range significantly. ccme.ca Chronic exposure to MCPA has been shown to inhibit growth and increase mortality in fish. ccme.ca In amphibians, exposure to MCPA has been linked to skeletal deformities. ccme.ca For aquatic invertebrates like Daphnia magna, the toxicity also varies greatly with the formulation, with some forms being significantly more toxic than others. ccme.ca Studies on carp (B13450389) (Cyprinus carpio) embryos exposed to MCPA revealed developmental effects, including increased mortality, inhibited hatching, and morphological deformities such as pericardial edema and tail and spine deformation. nih.gov
Table 2: Ecotoxicity of MCPA to Various Aquatic Organisms This data is for the related compound MCPA and is used as a proxy.
| Organism | Species | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| Fish (Rainbow Trout) | Oncorhynchus mykiss | 96-h LC50 | 3.6 - 748 | ccme.ca |
| Fish (Carp) | Cyprinus carpio | 48-h LOEC (Lowest Observed Effect Concentration) | 10 | ccme.ca |
| Fish (Carp Embryo) | Cyprinus carpio | 96-h LC50 | 59.784 | nih.gov |
| Amphibian (Newt) | - | Skeletal Deformities | 115 - 457 | ccme.ca |
| Invertebrate (Daphnia) | Daphnia magna | EC50 (Impaired Motility) | >230 (DMA salt) | ccme.ca |
| Aquatic Plant (Duckweed) | Lemna gibba | 14-d EC50 (Reduced Frond Density) | 0.17 (acid) | ccme.ca |
| Aquatic Plant | Hydrilla verticillata | Growth Decline | 0.01 - 1 | nih.gov |
Advanced Analytical Methodologies for Research on 2 Methyl 4 Nitro Phenoxy Acetic Acid
Chromatographic Techniques for Separation and Identification
Chromatography is fundamental to the analysis of (2-Methyl-4-nitro-phenoxy)-acetic acid, enabling its separation from interfering components in a sample. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and thermal stability, as well as the specific requirements of the analysis, such as metabolite profiling or trace-level detection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like this compound, a chemical derivatization step is essential to increase volatility. visionpublisher.infoescholarship.org This process typically involves converting the polar carboxyl group into a less polar and more volatile ester, such as a methyl ester.
The derivatized sample is then introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of metabolites by comparing the fragmentation patterns to spectral libraries. escholarship.orggcms.cz GC-MS is particularly well-suited for metabolomics studies, where it can be used to identify and semi-quantify a wide range of small molecules in biological samples. visionpublisher.info
Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized Carboxylic Acids
| Parameter | Typical Setting |
|---|---|
| Derivatization Agent | BSTFA with 1% TMCS, or Diazomethane |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial 70°C, ramp to 300°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 50-550 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the trace analysis of this compound in complex matrices like environmental water or biological fluids, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique does not require derivatization, as it is suitable for polar, non-volatile compounds. Ultra-high-performance liquid chromatography (UHPLC) systems, in particular, offer rapid and highly efficient separations. nih.govresearchgate.net
In an LC-MS/MS system, the analyte is first separated by reverse-phase chromatography. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid to improve peak shape and ionization efficiency. sielc.com Following separation, the eluent is directed to the mass spectrometer. An electrospray ionization (ESI) source is commonly used to generate ions from the analyte molecules. The tandem mass spectrometer then allows for selected reaction monitoring (SRM), where a specific precursor ion of the target analyte is selected, fragmented, and one or more specific product ions are monitored. This process provides exceptional selectivity and sensitivity, enabling detection at sub-parts-per-billion levels. nih.govresearchgate.net
Table 2: Example UHPLC-MS/MS Conditions for Analysis of Phenoxyacetic Acids
| Parameter | Typical Condition |
|---|---|
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Transitions (Hypothetical for C8H7NO5) | Precursor Ion (m/z 196.0) -> Product Ions (e.g., m/z 138.0, m/z 92.0) |
| Limit of Detection (LOD) | Can range from 0.0001 to 0.005 µg/L for similar compounds. nih.govresearchgate.net |
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and its isomers, as well as for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. msu.edu For this compound, NMR is crucial for unequivocally distinguishing between potential positional isomers. For example, it can differentiate between the target compound and (3-Methyl-4-nitro-phenoxy)-acetic acid or (2-Methyl-5-nitro-phenoxy)-acetic acid.
¹H NMR provides information about the number and chemical environment of protons. The chemical shifts (δ) of the aromatic protons, the methyl group, and the methylene (B1212753) protons of the acetic acid side chain would provide key structural information. The coupling patterns between adjacent protons on the aromatic ring would definitively establish the substitution pattern.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. msu.edu The number of distinct signals confirms the molecular symmetry, and the chemical shifts indicate the type of carbon atom (e.g., aromatic, methyl, methylene, carbonyl). Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate directly bonded protons and carbons, further aiding in the complete structural assignment. core.ac.uk The Nuclear Overhauser Effect (NOE) can establish spatial relationships between atoms, which is also useful for confirming isomeric structures. core.ac.uk
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Insights
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions. nih.govnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to particular functional groups. For this compound, characteristic peaks would confirm the presence of its key structural features.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| O-H stretch (Carboxylic acid) | 3300 - 2500 (broad) |
| C-H stretch (Aromatic) | 3100 - 3000 |
| C-H stretch (Aliphatic - CH₃, CH₂) | 3000 - 2850 |
| C=O stretch (Carboxylic acid) | 1725 - 1700 |
| N=O stretch (Nitro group, asymmetric) | 1570 - 1500 |
| N=O stretch (Nitro group, symmetric) | 1370 - 1300 |
| C-O stretch (Ether and Carboxylic acid) | 1300 - 1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The presence of the nitro-substituted aromatic ring results in characteristic absorption maxima (λ_max). These electronic transitions can be useful for quantitative analysis using a calibration curve, following Beer-Lambert's law. The position and intensity of these absorptions can be influenced by the solvent and the pH of the solution. nih.gov
Sample Preparation Techniques for Complex Biological and Environmental Matrices
The analysis of this compound in biological (e.g., plasma, urine) and environmental (e.g., water, soil) samples is often complicated by the presence of numerous interfering substances. researchgate.net Therefore, a robust sample preparation step is critical to isolate the analyte, remove matrix components, and concentrate the sample before instrumental analysis. researchgate.netnih.gov
Solid-Phase Extraction (SPE): This is one of the most common and effective techniques for cleaning up and concentrating analytes from liquid samples. researchgate.net For an acidic compound like this compound, a mixed-mode or polymer-based sorbent (e.g., Oasis HLB) can be used. The general procedure involves:
Conditioning: The sorbent is prepared with a solvent like methanol followed by water.
Loading: The sample (with pH adjusted to ensure the analyte is in a neutral form for better retention on reversed-phase sorbents) is passed through the cartridge.
Washing: The cartridge is washed with a weak solvent to remove interfering compounds.
Elution: The target analyte is eluted with a small volume of a strong organic solvent.
Liquid-Phase Microextraction (LPME): This is a miniaturized version of traditional liquid-liquid extraction that is cost-effective and environmentally friendly due to the minimal use of organic solvents. nih.gov In single-drop microextraction (SDME), a micro-drop of an organic solvent is suspended in the sample. The analyte partitions from the aqueous sample into the organic drop, which is then retracted and injected for analysis. nih.gov
The choice of sample preparation technique depends on the matrix, the required detection limits, and the subsequent analytical method. For trace analysis with LC-MS/MS, an effective SPE protocol is often indispensable. nih.gov
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization
The extraction and purification of this compound and related compounds rely heavily on the optimization of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) protocols. nih.govresearchgate.net The goal is to achieve high, reproducible recovery of the analyte while minimizing co-extraction of interfering substances. thermofisher.com
A fundamental parameter in the extraction of acidic herbicides like this compound is the pH of the sample solution. nih.govthermofisher.com As an acidic compound, its charge state is pH-dependent. To ensure maximum retention on non-polar or reversed-phase SPE sorbents, the sample pH is typically adjusted to be at least two pH units below the analyte's pKa value. weber.hu This protonates the carboxylic acid group, rendering the molecule neutral and increasing its affinity for the sorbent. For LLE, this pH adjustment enhances the partitioning of the neutral analyte from the aqueous sample into an immiscible organic solvent. nih.govacs.org
The choice of SPE sorbent is crucial. While traditional silica-based C18 sorbents are common, polymeric sorbents with high surface areas are often reported to provide better recoveries for acidic herbicides, even at neutral pH. researchgate.netnih.gov Modern methods also explore novel materials; for instance, multi-walled carbon nanotubes have been used as effective SPE adsorbents for various pesticides. researchgate.net Elution is typically achieved using a polar organic solvent, such as methanol or acetonitrile, sometimes modified with a small amount of acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to deprotonate the analyte and facilitate its release from the sorbent. thermofisher.comnih.gov
LLE and its miniaturized versions, such as dispersive liquid-liquid microextraction (DLLME), offer alternatives to SPE. nih.govresearchgate.net In DLLME, a small volume of an extraction solvent (e.g., chlorobenzene) and a disperser solvent (e.g., acetone) are rapidly injected into the aqueous sample, creating a cloudy solution of fine droplets that maximize the surface area for efficient analyte transfer. researchgate.net Optimization involves selecting appropriate extraction and disperser solvents, adjusting sample pH and ionic strength, and controlling extraction time. nih.govresearchgate.net
Table 1: Examples of Optimized Extraction Conditions for Phenoxyacetic Acid Herbicides
Analyte(s) / Matrix Extraction Method Key Optimization Parameters Elution/Back-Extraction Solvent Reported Recovery Reference Phenoxy Acid Herbicides in Water SPE (C18 Sorbent) Sample pH adjusted to <1 with sulfuric acid. Acetonitrile 83.7% - 108.6% MCPA & Dicamba in Paddy Field Water Emulsification LLE (ELLME) Deep Eutectic Solvent (DES) as extraction solvent; pH 2; 5 min extraction time. N/A (Direct analysis of DES phase) 82% - 96% (MCPA) thermofisher.com Phenoxy Herbicides in Bovine Milk Liquid-Liquid-Liquid Microextraction (LLLME) Acidified sample (low pH), NaOH acceptor solution (high pH) in hollow fiber. NaOH Solution Enrichment factor of 900 nih.gov Multiclass Herbicides in Drinking Water SPE (C18 & Graphitic Carbon) 1L sample loaded at 5 mL/min. Acetone 79% - 99% Phenoxyacetic acids in Groundwater SPE (Bond Elut ENV) Sample acidified with 0.1% formic acid (pH < 4.8). Acetonitrile 71% - 118% [13, 14]
Matrix Effects Mitigation in Analytical Procedures
When using sensitive detection techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects are a significant challenge. nih.gov These effects arise when co-eluting, undetected components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, causing either signal suppression or enhancement. researchgate.net This phenomenon can compromise the accuracy, precision, and sensitivity of the analysis. researchgate.net Several strategies exist to evaluate and mitigate matrix effects.
A primary approach to reducing matrix effects is to improve the selectivity of the sample preparation process. chromatographyonline.com The goal is to remove as many interfering matrix components as possible before the analysis. Techniques like SPE, particularly with mixed-mode sorbents that utilize both reversed-phase and ion-exchange mechanisms, can produce significantly cleaner extracts compared to simpler methods like protein precipitation. nih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves a salting-out extraction followed by a dispersive SPE (dSPE) cleanup step, is highly effective for a wide range of pesticides in complex food and environmental matrices. sigmaaldrich.comphenomenex.com The choice of dSPE sorbents, such as primary secondary amine (PSA) or graphitized carbon black (GCB), can be tailored to remove specific interferences like sugars, lipids, or pigments. sigmaaldrich.com However, for acidic analytes, PSA should be avoided as it can remove the target compound. acs.org
Another strategy is the simple dilution of the final sample extract. drawellanalytical.com This reduces the concentration of all components, including the interfering ones, which can diminish their impact on the analyte's ionization. nih.gov This approach is only feasible if the resulting analyte concentration remains well above the instrument's limit of detection. chromatographyonline.com
When matrix components cannot be fully removed, their effects must be compensated for during quantification. The most robust method is the use of a stable isotope-labeled internal standard (SIL-IS) of the analyte. chromatographyonline.com A SIL-IS is chemically identical to the analyte and co-elutes with it, experiencing the same matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by the matrix is effectively normalized. researchgate.net When a SIL-IS is unavailable or too expensive, matrix-matched calibration is a common alternative. researchgate.net This involves preparing calibration standards in a blank matrix extract that is assumed to be free of the analyte. This ensures that the standards and the samples are affected by the matrix in the same way, allowing for accurate quantification. drawellanalytical.com
Table 2: Strategies for Mitigating Matrix Effects in Analytical Procedures
Strategy Principle Key Considerations Reference Advanced Sample Cleanup (e.g., QuEChERS, Mixed-Mode SPE) Physically removes interfering compounds from the sample extract before injection. The cleanup sorbent must be chosen carefully to remove interferences without removing the analyte. For acidic pesticides, sorbents like PSA should be avoided. [15, 27] Sample Dilution Reduces the concentration of matrix components to a level where they no longer significantly interfere with analyte ionization. Effective and simple, but requires high analytical sensitivity as the analyte is also diluted. [23, 25] Stable Isotope-Labeled Internal Standard (SIL-IS) A labeled version of the analyte is added to the sample and experiences the same matrix effects, allowing for accurate correction via signal ratioing. Considered the gold standard for compensation. Availability and cost of the labeled standard can be limiting factors. [26, 28] Matrix-Matched Calibration Calibration standards are prepared in an analyte-free matrix extract to ensure standards and samples experience the same degree of signal suppression or enhancement. Requires a true blank matrix, which can be difficult to obtain for some sample types. [25, 26] Chromatographic Separation Optimization Modifying the LC method (e.g., gradient, mobile phase pH) to achieve chromatographic separation between the analyte and interfering matrix components. Can be effective but may require significant method development and may not resolve all co-eluting interferences. [27, 28]
Future Research Directions and Emerging Paradigms for 2 Methyl 4 Nitro Phenoxy Acetic Acid Studies
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
The rapid development of "omics" technologies offers the potential to revolutionize the study of herbicides like MCPA. optibrium.com These approaches allow for a system-wide view of the molecular processes within an organism, providing a deeper understanding of how plants respond to chemical stressors and develop resistance.
Metabolomics and Fluxomics in Plant Response Studies
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, serves as a direct indicator of an organism's physiological state. nih.gov Future research will increasingly use metabolomics to capture the immediate biochemical consequences of MCPA application on both target weeds and non-target plants. By profiling the complete set of metabolites, scientists can identify specific metabolic pathways that are disrupted by MCPA. For instance, under stress conditions, plants are known to alter the levels of key compounds like amino acids, organic acids, and sugars. fao.org Untargeted metabolomic studies can reveal novel biomarkers of MCPA exposure and toxicity.
Fluxomics, often enabled by stable isotope-assisted metabolomics, goes a step further by measuring the actual rate of metabolic reactions. nih.gov This technique can elucidate how MCPA redirects metabolic fluxes through central carbon and nitrogen metabolism. By tracing the path of labeled isotopes, researchers can quantify the impact on critical pathways, such as the pentose (B10789219) phosphate (B84403) pathway, which provides the reducing power (NADPH) necessary for fatty acid synthesis and stress defense. This provides a dynamic view of the plant's metabolic reprogramming in response to the herbicide, identifying specific enzymatic or transport steps that are bottlenecks in the stress response.
Table 1: Potential Applications of Metabolomics and Fluxomics in MCPA Research
| Technology | Application in MCPA Research | Expected Outcome |
|---|---|---|
| Metabolomics | Profiling of metabolites in weeds post-MCPA application. | Identification of specific biomarkers for MCPA-induced stress and elucidation of toxicity mechanisms. |
| Comparing metabolic signatures of resistant vs. susceptible biotypes. | Discovery of metabolic pathways contributing to non-target-site resistance. | |
| Fluxomics | Tracing ¹³C-labeled substrates through central metabolism after MCPA exposure. | Quantifying the redirection of metabolic fluxes and identifying key regulatory nodes in the plant's stress response. |
Development of Advanced Theoretical Models for Predictive Research
To accelerate research and reduce reliance on costly and time-consuming experiments, advanced theoretical models are becoming indispensable tools for predicting the behavior and effects of herbicides like MCPA.
Machine Learning and Artificial Intelligence in SAR and QSAR
Quantitative Structure-Activity Relationship (QSAR) models are computational methods that correlate the chemical structure of compounds with their biological activity. nih.govijnrd.org Traditionally, these have been used in herbicide development, but the integration of machine learning (ML) and artificial intelligence (AI) is significantly enhancing their predictive power. nih.govresearchgate.net
Multi-scale Modeling of Environmental Fate
MCPA is known for its high mobility in the soil-water environment, which can lead to the contamination of surface and groundwater. sourcetotap.eu Understanding and predicting this movement is critical for environmental risk assessment. Future research will focus on developing and refining multi-scale environmental fate models. These models go beyond simple laboratory measurements by simulating the complex interactions of the chemical within entire ecosystems.
These models can integrate data on soil type, hydrology, climate, and agricultural practices to predict the transport of MCPA at a catchment scale. sourcetotap.eu They can simulate its movement through different soil layers, its potential for runoff into rivers, and its persistence in anaerobic zones where degradation is slow, potentially creating a long-term "legacy" source of pollution. sourcetotap.eu By providing a more accurate description of environmental fate, these high-resolution models can help identify high-risk areas and inform the development of targeted mitigation strategies.
Exploration of Sustainable Remediation Strategies for Environmental Contamination
Given the detection of MCPA in water bodies, research into effective and sustainable remediation strategies is paramount. sourcetotap.eu The focus is shifting from high-cost physical and chemical treatments to more environmentally friendly and cost-effective "green" technologies. fao.orgmdpi.com
Future research will explore a portfolio of sustainable options. One key area is bioremediation , which uses microorganisms like bacteria and fungi to degrade the herbicide. goldschmidtabstracts.inforesearchgate.net Studies will aim to isolate and characterize novel microbial strains with high efficiency for MCPA degradation, potentially for use in bio-augmentation of contaminated soils or in bioreactors for water treatment. goldschmidtabstracts.infoacs.org Another approach is phytoremediation , which uses plants to remove, contain, or render contaminants harmless. researchgate.netmdpi.com Research can identify plant species that are particularly effective at taking up and metabolizing MCPA.
For water treatment, Advanced Oxidation Processes (AOPs) represent a promising technology. These processes generate highly reactive hydroxyl radicals that can rapidly break down MCPA into less harmful substances. mdpi.com Future work will optimize AOPs such as Ozonation (O₃), UV/H₂O₂, and Fenton-based processes for real-world water matrices. iwaponline.comresearchgate.netnih.gov The goal is to enhance efficiency, reduce energy consumption, and minimize the formation of potentially harmful byproducts.
Finally, research into source-management strategies is crucial for sustainable prevention. This includes the development of slow-release formulations, such as those using clay-protein composites, which reduce the amount of herbicide immediately available for leaching, thereby lowering the environmental risk. nih.gov
Table 2: Comparison of Sustainable Remediation Strategies for MCPA
| Strategy | Principle | Future Research Focus | Advantages |
|---|---|---|---|
| Bioremediation | Use of microorganisms (bacteria, fungi) to enzymatically degrade MCPA. goldschmidtabstracts.info | Isolation of novel, highly efficient microbial strains; optimizing conditions for in-situ application. | Cost-effective, environmentally friendly, potential for complete mineralization. researchgate.net |
| Phytoremediation | Use of plants to absorb, sequester, or degrade MCPA from soil and water. mdpi.com | Identifying hyper-accumulating or highly metabolizing plant species; understanding plant-microbe interactions in the rhizosphere. | Low-cost, aesthetic, improves soil health. researchgate.net |
| Advanced Oxidation | Generation of highly reactive hydroxyl radicals to chemically destroy MCPA. mdpi.com | Optimizing UV/H₂O₂, O₃/H₂O₂, and Fenton processes for efficiency and cost; investigating hybrid systems. | Rapid degradation, effective for water treatment. mdpi.com |
Table 3: Selected Reaction Rate Constants for MCPA Degradation via Advanced Oxidation
| Oxidant | Rate Constant (k) | pH Condition | Source |
|---|---|---|---|
| Ozone (O₃) | 47.7 M⁻¹s⁻¹ | Not Specified | nih.gov |
Bioremediation Enhancement Techniques
The persistence of MCPA in certain environments, particularly anaerobic and low-temperature conditions, necessitates research into enhanced bioremediation strategies. sourcetotap.euulster.ac.uk While MCPA is biodegradable, future research aims to accelerate this process significantly, ensuring its rapid and complete removal from contaminated sites. sourcetotap.euulster.ac.uk Key research frontiers involve manipulating microbial ecosystems and their genetic machinery.
Bioaugmentation and Biostimulation: Future studies will likely focus on optimizing bioaugmentation—the introduction of specific microbial strains or consortia with high MCPA-degrading capabilities—and biostimulation, which involves modifying the environment to stimulate existing native microbial populations. Research indicates that microbial communities can adapt to MCPA, with bacteria possessing the tfdA class III gene showing particular efficacy in its degradation. researchgate.net A significant research direction is the identification and cultivation of robust microbial consortia that can function under the limiting environmental conditions often found in contaminated soils, such as low moisture and temperature. researchgate.net
Split-Dose Application Strategies: Recent findings suggest that applying herbicides in split doses could be a viable strategy for agricultural management and bioremediation. researchgate.net This approach may foster the adaptation of soil microbial communities, leading to more efficient degradation of the compound over time. researchgate.netnih.gov
Advanced Oxidation Processes (AOPs): While not strictly biological, AOPs are often used in conjunction with bioremediation. Techniques involving ozone or other strong oxidizing agents can break down recalcitrant MCPA molecules into more biodegradable intermediates. arviatechnology.com Future work could explore the synergy between AOPs as a pre-treatment step followed by microbial degradation.
Carbon Use Efficiency (CUE) as a Metric: A novel paradigm in bioremediation research is the study of microbial Carbon Use Efficiency (CUE). This metric helps to understand how microbes allocate carbon from a contaminant like MCPA. Under limiting conditions, microbes may shift from mineralization (breaking the compound down for energy) to anabolic utilization (incorporating carbon to build biomass or precursor compounds for resistance). researchgate.net Understanding and manipulating CUE could become a key strategy for enhancing bioremediation.
Table 1: Bioremediation Techniques for MCPA
| Technique | Description | Key Research Focus | Relevant Microorganisms/Genes |
|---|---|---|---|
| Bioaugmentation | Introduction of specialized microbes to a contaminated site. | Isolating and applying robust microbial consortia effective in diverse environmental conditions. | Bacteria possessing the tfdA gene, various Pseudomonas, Alcaligenes, and Burkholderia species. |
| Biostimulation | Addition of nutrients or oxygen to stimulate native microbial activity. | Optimizing nutrient ratios and oxygen delivery methods (e.g., oxygen-releasing compounds) to accelerate degradation. epa.gov | Indigenous soil bacteria capable of aerobic degradation. |
| Phytoremediation-Assisted Bioremediation | Using plants to stimulate microbial degradation in the root zone (rhizosphere). | Investigating plant-microbe interactions that enhance MCPA breakdown. | Rhizosphere bacteria stimulated by plant root exudates. |
| Genetic Engineering | Modifying microorganisms to enhance specific degradative pathways. | Overexpression of key enzymes (e.g., TfdA-like dioxygenases) in robust bacterial chassis. | Genetically modified organisms (GMOs) with enhanced degradation pathways. |
Phytoremediation Potential and Mechanisms
Phytoremediation, the use of plants to remove, contain, or degrade environmental contaminants, presents a cost-effective and ecologically sound approach for managing MCPA contamination. Research in this area is focused on identifying suitable plant species and elucidating the complex physiological and biochemical mechanisms involved.
The uptake of xenobiotics like MCPA by plants is correlated with the compound's physicochemical properties, such as its octanol-water partition coefficient (logKOW) and acid dissociation constant (pKa). researchgate.net Studies have shown that plants like common reeds (Phragmites australis) can accumulate organic xenobiotics in their rhizomes. researchgate.net
The detoxification process within the plant typically involves a three-phase mechanism:
Transformation: The initial modification of the MCPA molecule, often through oxidation or hydrolysis, is catalyzed by enzymes such as cytochrome P450 monooxygenases.
Conjugation: The transformed MCPA molecule is then conjugated (bound) to endogenous molecules like glutathione (B108866) or glucose. This reaction is a critical detoxification step, often mediated by glutathione S-transferases (GSTs). researchgate.net The activity of these detoxification enzymes can be induced by exposure to xenobiotics and can vary depending on the plant's history of exposure. researchgate.net
Sequestration: The final conjugated molecule is transported and sequestered into cellular compartments, primarily the vacuole, or incorporated into cell wall components, effectively removing it from active metabolic pathways.
Future research will focus on screening a wider range of plant species, including agricultural crops and hyperaccumulating plants, for their MCPA phytoremediation capabilities. nih.gov Furthermore, transgenic approaches, involving the overexpression of key detoxification enzymes like GSTs or cytochrome P450s in selected plant species, represent a promising avenue for developing highly efficient phytoremediation systems.
Table 2: Phytoremediation Mechanisms and Potential Plant Candidates
| Mechanism Phase | Key Enzymes/Processes | Potential Plant Species | Research Focus |
|---|---|---|---|
| Phase I: Transformation | Cytochrome P450 monooxygenases, Peroxidases | Triticum aestivum (Wheat), Phragmites australis (Reed) | Identifying specific P450 enzymes responsible for MCPA hydroxylation. |
| Phase II: Conjugation | Glutathione S-transferases (GSTs), UDP-glucosyltransferases (UGTs) | Phragmites australis (Reed) | Characterizing the inducibility and specificity of GSTs in response to MCPA exposure. researchgate.net |
| Phase III: Sequestration | ABC transporters, Vacuolar sequestration | Triticum aestivum (Wheat) | Elucidating the transport mechanisms for moving MCPA conjugates into the vacuole. nih.gov |
Design and Synthesis of Next-Generation Biologically Active Analogs for Fundamental Research
The phenoxyacetic acid scaffold of MCPA is a versatile chemical structure. Beyond its herbicidal properties, it serves as a template for designing novel, biologically active molecules for fundamental research. This involves both rational, mechanism-based design and large-scale screening of diverse chemical libraries.
Rational Design Based on Mechanistic Insights
Rational design of new analogs hinges on a deep understanding of the structure-activity relationships (SAR) of the parent molecule. MCPA functions by mimicking the natural plant hormone auxin, leading to uncontrolled growth in susceptible plants. wikipedia.org This mechanism provides a clear basis for designing new molecules.
Probing Biological Pathways: By systematically modifying the core MCPA structure—altering the substituents on the phenyl ring, changing the length or composition of the carboxylic acid side chain, or replacing the ether linkage—researchers can create a suite of chemical probes. These probes can be used to investigate the binding pockets of auxin receptors and other related proteins, providing finer details of the signaling pathways they modulate.
Computational Modeling: Modern drug design heavily relies on computational chemistry. Theoretical binding energies of MCPA analogs with target proteins can be calculated using methods like density functional theory. nih.gov This in silico approach allows researchers to predict the biological activity of novel structures before undertaking complex and costly synthesis, thereby prioritizing the most promising candidates.
Developing Novel Activities: The phenoxyacetic acid framework is not limited to herbicidal activity. For instance, related structures have been investigated as selective inhibitors for enzymes like cyclooxygenase-2 (COX-2), demonstrating the potential to develop analogs with entirely new therapeutic applications. nih.gov
The synthesis of these analogs often follows established chemical pathways, such as the condensation of a substituted phenol (B47542) (e.g., 4-chloro-2-methylphenol) with chloroacetic acid in the presence of a base. wikipedia.org
Table 3: Rational Design Strategies for MCPA Analogs
| Design Strategy | Approach | Objective | Example Modification |
|---|---|---|---|
| Structure-Activity Relationship (SAR) Studies | Systematically modify parts of the MCPA molecule and assess the impact on biological activity. | To identify key functional groups responsible for auxin-like activity. | Replacing the methyl group with other alkyl groups; shifting the position of the chlorine atom. |
| Computational Docking | Use computer models to predict the binding affinity of designed analogs to a target protein (e.g., auxin receptor). | To pre-screen and prioritize virtual compounds for synthesis. | Designing analogs with improved geometric and electronic complementarity to the target's active site. |
| Bioisosteric Replacement | Replace functional groups with other groups that have similar physical or chemical properties. | To improve potency, selectivity, or metabolic stability. | Replacing the carboxylic acid group with a tetrazole or other acidic moieties. |
| Scaffold Hopping | Use the phenoxyacetic acid core as a starting point to design structurally novel compounds with similar biological activity. | To explore new chemical space and identify patentable new entities. | Synthesizing non-phenoxyacetic acid structures that mimic the spatial arrangement of MCPA's key features. researchgate.net |
High-Throughput Screening of Novel Derivatives
While rational design is a targeted approach, high-throughput screening (HTS) offers a complementary, brute-force method to discover novel activities from large, diverse collections of compounds. nuvisan.com Libraries of newly synthesized MCPA derivatives can be subjected to HTS to rapidly identify "hits"—compounds that exhibit a desired biological effect.
Assay Development: The first step is to develop miniaturized, automated assays suitable for screening thousands of compounds. These can include biochemical assays (measuring the inhibition of a specific enzyme), biophysical assays (measuring binding events), or cell-based assays (measuring a physiological response in cultured cells). nuvisan.comrsc.org
Virtual High-Throughput Screening (vHTS): Similar to computational modeling in rational design, vHTS uses computer algorithms to dock vast virtual libraries of compounds against a biological target. nih.gov This can rapidly filter millions of potential structures down to a manageable number of promising candidates for actual synthesis and in vitro testing.
Screening for New Applications: HTS is particularly powerful for discovering entirely new uses for the phenoxyacetic acid scaffold. A library of MCPA analogs could be screened against a wide panel of biological targets, such as G-protein coupled receptors, kinases, or phosphatases, potentially uncovering unexpected activities relevant to human health or other areas of biology. nih.gov The identification of such hits provides a starting point for further medicinal chemistry optimization. liverpool.ac.uk
Table 4: High-Throughput Screening Methods for MCPA Derivatives
| HTS Method | Principle | Application for MCPA Analogs |
|---|---|---|
| Biochemical Assays | Measures the effect of a compound on the activity of an isolated protein or enzyme in a multi-well plate format. | Screening for analogs that inhibit or activate specific plant or mammalian enzymes. |
| Cell-Based Phenotypic Screening | Measures a compound's effect on the overall phenotype of a cell (e.g., growth, morphology, reporter gene expression). | Screening for analogs with enhanced herbicidal activity, different selectivity, or novel effects on plant or animal cells. |
| Virtual High-Throughput Screening (vHTS) | Computationally docks large libraries of digital compounds into the structure of a target protein to predict binding affinity. nih.gov | Rapidly identifying potential hits from massive virtual libraries of MCPA derivatives for prioritization. |
| Fragment-Based Screening | Screens smaller, simpler "fragment" molecules to identify those that bind weakly to a target; these are then grown or linked to create more potent leads. nuvisan.com | Identifying novel binding modes and starting points for building entirely new analogs based on the phenoxyacetic acid core. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Methyl-4-nitro-phenoxy)-acetic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nitration of a pre-functionalized phenoxyacetic acid derivative. For example, starting with (2-methylphenoxy)acetic acid, nitration can be performed using a mixture of nitric and sulfuric acids at controlled temperatures (0–5°C) to direct substitution to the para position . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of nitrating agents, and post-synthesis purification using recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the nitro group’s position and methyl/phenoxy substitution patterns. Aromatic proton signals near δ 8.0 ppm (para-nitro) and methyl groups at δ 2.3 ppm are diagnostic .
- IR Spectroscopy : Stretching vibrations for nitro (-NO) appear at ~1520 cm and ~1350 cm, while the acetic acid carbonyl (C=O) is observed near 1700 cm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]) and fragmentation patterns, distinguishing it from isomers .
Q. How can researchers assess the compound’s purity and stability under storage conditions?
- Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to quantify impurities. Compare retention times with standards .
- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via UV-Vis spectroscopy (λ~270 nm for nitroaromatic absorbance) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent systems). Standardize protocols using:
- Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 µM) in triplicate.
- Control Compounds : Include structurally similar analogs (e.g., non-nitrated derivatives) to isolate nitro group contributions .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. How can computational modeling predict the reactivity of the nitro group in this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to compute nitro group charge distribution and frontier molecular orbitals (HOMO/LUMO). This predicts susceptibility to reduction or nucleophilic attack .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify binding hotspots influenced by nitro group orientation .
Q. What crystallographic techniques elucidate intermolecular interactions in this compound?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: acetone/water). Refine structures using SHELXL . Key parameters: hydrogen bonding between acetic acid -COOH and nitro groups (d~2.8 Å), and π-π stacking of aromatic rings .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H···O) using CrystalExplorer to explain packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
